2-Cloro-5-fluoropiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including compounds similar to 2-Chloro-5-fluoropyridine, involves halogen dance reactions. These methods allow for the selective introduction of halogen atoms into the pyridine ring, providing access to a variety of functionalized pyridines suitable for further chemical manipulations (Wu et al., 2022).

Molecular Structure Analysis

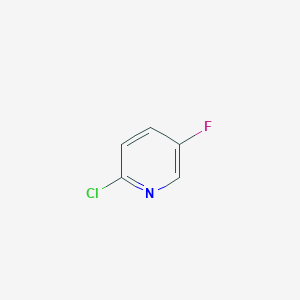

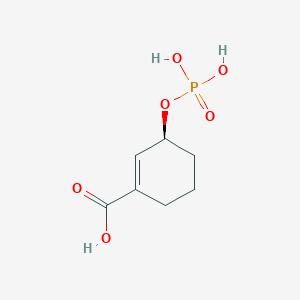

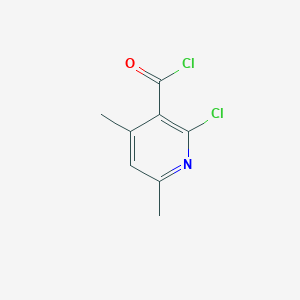

The molecular structure of 2-Chloro-5-fluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively. This arrangement influences the electronic distribution within the molecule, impacting its reactivity and interactions with other chemical species. Studies on similar halogenated pyridines have shown that the positions of the halogen atoms play a crucial role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

2-Chloro-5-fluoropyridine participates in various chemical reactions, including nucleophilic substitution, due to the presence of electronegative halogen atoms that activate the pyridine ring towards nucleophilic attack. Chemoselective amination of similar halogenated pyridines has been demonstrated, showcasing the ability to selectively replace halogen atoms with amino groups under specific conditions (Stroup et al., 2007).

Aplicaciones Científicas De Investigación

Síntesis de Piridinas Fluoradas

2-Cloro-5-fluoropiridina se utiliza en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados . Tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia del(de los) fuerte(s) sustituyente(s) atractor de electrones en el anillo aromático .

Preparación de Herbicidas e Insecticidas

This compound se puede utilizar como material de partida para la síntesis de algunos herbicidas e insecticidas . La introducción de átomos de flúor en las estructuras principales es una de las modificaciones químicas más útiles en general en la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas .

Síntesis de Potenciadores AMPA

La reacción de Baltz-Schiemann se aplicó para la síntesis de 2-amino-5-fluoropiridina, que es un material de partida para la síntesis de piridotiadiazena 1,1-dióxidos que actúan como potenciadores de AMPA .

Preparación de Agentes de Imagen para Aplicaciones Biológicas

Durante más de 50 años, se han descubierto muchos candidatos medicinales y agroquímicos fluorados y el interés por el desarrollo de productos químicos fluorados ha ido en constante aumento . La alta disponibilidad de los bloques sintéticos fluorados y los reactivos fluorantes efectivos, la tecnología de fluoración ampliamente confiable y la acumulación de conocimientos básicos y avanzados de la química del flúor aceleraron rápidamente los desarrollos en este campo .

Síntesis de 5-Fluoro-2-Amino Pirimidinas

2-Cloro-5-fluoropirimidina se puede utilizar como material de partida para la preparación de 5-fluoro-2-amino pirimidinas mediante la reacción con varias aminas en presencia de K2CO3, mediante una reacción de formación de enlace C-N .

Preparación de Agentes de Imagen para Aplicaciones Biológicas

Se revisan las rutas sintéticas hacia las piridinas sustituidas con 18 F, que presentan un interés especial como posibles agentes de imagen para diversas aplicaciones biológicas, junto con algunos métodos sintéticos para la preparación de 2-, 3-, 4-fluoropiridinas y di- y poli-fluoropiridinas<a aria-label="1: " data-citationid="e7c1a9c4-3069-46a3-53b7-c74bbf19ecde-32" h="ID=SERP,5015.1" href="https

Safety and Hazards

2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

2-Chloro-5-fluoropyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds. The specific targets of 2-Chloro-5-fluoropyridine can vary depending on the final compound it is used to synthesize. It is known to affect the respiratory system .

Mode of Action

The mode of action of 2-Chloro-5-fluoropyridine is largely dependent on the specific reactions it is involved in. As a building block, it can participate in various chemical reactions to form complex organic compounds . For instance, it can undergo a series of transformations under basic conditions to form different intermediates .

Biochemical Pathways

2-Chloro-5-fluoropyridine is involved in the synthesis of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . The specific biochemical pathways affected by 2-Chloro-5-fluoropyridine would depend on the final compound it is used to synthesize.

Result of Action

The molecular and cellular effects of 2-Chloro-5-fluoropyridine are largely dependent on the specific reactions it is involved in and the final compounds it is used to synthesize. As a building block in the synthesis of various organic compounds, it can contribute to the properties and activities of these compounds .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-fluoropyridine can be influenced by various environmental factors. These can include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . More research is needed to fully understand how these and other environmental factors influence the action of 2-Chloro-5-fluoropyridine.

Propiedades

IUPAC Name |

2-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGXQLSFJCIDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382306 | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31301-51-6 | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on describing novel synthetic processes for producing 3-substituted 2-chloro-5-fluoropyridine or its salts. [, ] For instance, one of the papers, "Methodes de production de 2-chloro-5-fluoropyridine 3-substitue ou de son sel," outlines methods for synthesizing these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)